molecular formula C39H29P B12277480 (S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine

(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine

Cat. No.: B12277480
M. Wt: 528.6 g/mol
InChI Key: CGZIZODOPAQZLT-UHFFFAOYSA-N
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Description

(S)-[2’-Benzyl-[1,1’-binaphthalen]-2-yl]diphenylphosphine is a chiral phosphine ligand widely used in asymmetric synthesis. Its unique structure, featuring a binaphthyl backbone and a benzyl group, imparts significant steric and electronic properties, making it an effective catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-[2’-Benzyl-[1,1’-binaphthalen]-2-yl]diphenylphosphine typically involves the following steps:

    Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used for substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

(S)-[2’-Benzyl-[1,1’-binaphthalen]-2-yl]diphenylphosphine has numerous applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of chiral drugs.

    Industry: It is employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric catalysis. The steric and electronic properties of the ligand influence the selectivity and efficiency of the catalytic reactions.

Comparison with Similar Compounds

  • (S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine
  • (S)-[2’-(2-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine

Uniqueness: (S)-[2’-Benzyl-[1,1’-binaphthalen]-2-yl]diphenylphosphine is unique due to its specific steric and electronic properties imparted by the benzyl group. This makes it particularly effective in certain asymmetric catalytic reactions compared to its analogs.

Properties

Molecular Formula

C39H29P

Molecular Weight

528.6 g/mol

IUPAC Name

[1-(2-benzylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C39H29P/c1-4-14-29(15-5-1)28-32-25-24-30-16-10-12-22-35(30)38(32)39-36-23-13-11-17-31(36)26-27-37(39)40(33-18-6-2-7-19-33)34-20-8-3-9-21-34/h1-27H,28H2

InChI Key

CGZIZODOPAQZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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